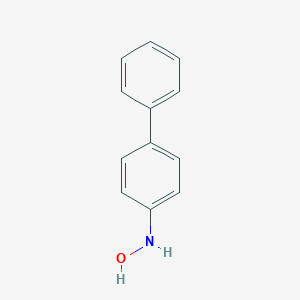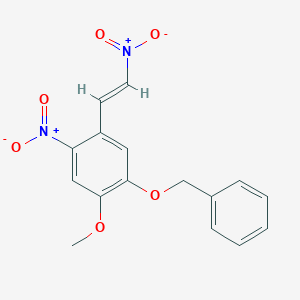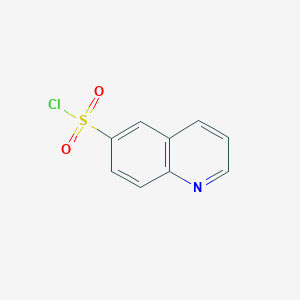
N-Heptanoyl-DL-Homoserinlacton
Übersicht
Beschreibung
N-Heptanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in bacterial quorum sensing, a process that regulates gene expression in response to cell population density. N-Heptanoyl-DL-homoserine lactone is particularly significant in the study of gram-negative bacteria, such as Escherichia and Salmonella, where it facilitates cell-to-cell communication .
Wissenschaftliche Forschungsanwendungen
N-Heptanoyl-DL-homoserine lactone has diverse applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and lactone chemistry.
Biology: Plays a crucial role in studying bacterial quorum sensing mechanisms.
Medicine: Investigated for its potential in controlling bacterial infections by disrupting quorum sensing.
Industry: Utilized in the development of biosensors and biotechnological applications.
Wirkmechanismus
Target of Action
N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of C7-HSL, like other AHLs, is through the regulation of gene expression in bacteria . This regulation is achieved by interacting with specific receptor proteins within the bacterial cells, triggering changes in gene expression and influencing bacterial behavior .
Biochemical Pathways
The biochemical pathways affected by C7-HSL are those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like C7-HSL reaches a certain threshold, it triggers a change in gene expression that can affect various biological functions, such as virulence, biofilm formation, and antibiotic resistance .
Result of Action
The result of C7-HSL action is the regulation of bacterial behaviors. For example, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production . This effectively controlled nitrite nitrogen accumulation .
Action Environment
The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL was found to be the best-performing AHL, promoting the growth and activity of microorganisms . The performance of c7-hsl can vary under different environmental conditions, indicating that its action, efficacy, and stability are sensitive to the environment .
Biochemische Analyse
Biochemical Properties
N-Heptanoyl-DL-homoserine lactone plays a significant role in biochemical reactions, particularly in bacterial quorum sensing . It interacts with various enzymes, proteins, and other biomolecules, regulating gene expression in gram-negative bacteria such as Echerichia and Salmonella .
Cellular Effects
N-Heptanoyl-DL-homoserine lactone influences cell function by affecting cellular metabolism and controlling gene expression . It has been found to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .
Molecular Mechanism
The molecular mechanism of N-Heptanoyl-DL-homoserine lactone involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and influencing bacterial quorum sensing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Heptanoyl-DL-homoserine lactone can change over time . It has been observed to effectively control nitrite nitrogen accumulation, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-Heptanoyl-DL-homoserine lactone can vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been mentioned in the available literature.
Metabolic Pathways
N-Heptanoyl-DL-homoserine lactone is involved in the metabolic pathways of gram-negative bacteria . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
As a small, diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .
Subcellular Localization
Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with intracellular targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Heptanoyl-DL-homoserine lactone can be synthesized through a reaction between heptanoic acid and DL-homoserine lactone. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of N-Heptanoyl-DL-homoserine lactone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Heptanoyl-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Heptanoic acid derivatives.
Reduction: Reduced lactone forms.
Substitution: Various N-substituted homoserine lactone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexanoyl-DL-homoserine lactone
- N-Octanoyl-DL-homoserine lactone
- N-Decanoyl-DL-homoserine lactone
- N-Dodecanoyl-DL-homoserine lactone
- N-Butyryl-DL-homoserine lactone
Uniqueness
N-Heptanoyl-DL-homoserine lactone is unique due to its specific chain length, which influences its binding affinity and specificity in quorum sensing systems. This makes it particularly useful in studying the fine-tuning of bacterial communication and gene regulation .
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407866 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-26-0 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?
A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)


![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)








